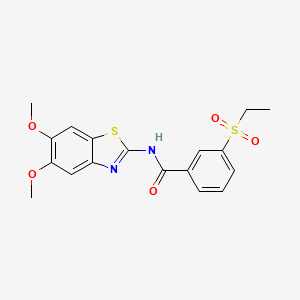

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a benzothiazole-derived compound featuring a 5,6-dimethoxy-substituted benzothiazole core linked to a 3-(ethanesulfonyl)benzamide moiety. The ethanesulfonyl group may enhance solubility and metabolic stability compared to bulkier substituents, though further experimental validation is required.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)12-7-5-6-11(8-12)17(21)20-18-19-13-9-14(24-2)15(25-3)10-16(13)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVHKRSBTZTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazole Skeleton

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol with carbonyl-containing precursors. For 5,6-dimethoxy-1,3-benzothiazol-2-amine , the starting material 3,4-dimethoxyaniline is reacted with thiourea and bromine in acetic acid to form the 2-aminobenzothiazole intermediate. This method ensures regioselective incorporation of methoxy groups at positions 5 and 6.

Reaction Conditions :

Optimization of Methoxy Group Introduction

Post-synthetic methylation using dimethyl sulfate or methyl iodide in alkaline conditions (e.g., potassium carbonate in DMF) can further enhance methoxy group stability. However, pre-functionalized aniline derivatives (e.g., 3,4-dimethoxyaniline ) are preferred to avoid competing reactions at the benzothiazole nitrogen.

Synthesis of 3-(Ethanesulfonyl)benzoic Acid

Ethanesulfonic Acid Preparation

Ethanesulfonic acid is synthesized via the reaction of ethyl iodide with ammonium sulfite under reflux, followed by lead oxide treatment to isolate the lead salt of ethylsulfonic acid. Subsequent decomposition with hydrogen sulfide and neutralization with barium carbonate yields pure ethanesulfonic acid.

Key Steps :

Sulfonation of Benzoic Acid

The ethanesulfonyl group is introduced to benzoic acid via electrophilic aromatic sulfonation . Using fuming sulfuric acid (20% SO3), 3-nitrobenzoic acid is sulfonated at the meta position, followed by catalytic hydrogenation (e.g., Pd/C , H2) to reduce the nitro group to an amine. Subsequent diazotization and displacement with ethanesulfonic acid yields 3-(ethanesulfonyl)benzoic acid .

Reaction Conditions :

Formation of the Amide Bond

Acyl Chloride Synthesis

3-(Ethanesulfonyl)benzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under anhydrous conditions. The reaction is typically conducted in dichloromethane with catalytic DMF to accelerate chloride formation.

Reaction Parameters :

Coupling with 5,6-Dimethoxy-1,3-benzothiazol-2-amine

The final amide bond is formed by reacting 3-(ethanesulfonyl)benzoyl chloride with 5,6-dimethoxy-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine (TEA) or pyridine . The reaction proceeds in dichloromethane at room temperature, with TEA scavenging HCl to drive the reaction to completion.

Optimized Conditions :

Purification and Characterization

Chromatographic Purification

Crude product purification is achieved via flash column chromatography using silica gel and a gradient of dichloromethane/methanol (100:1 to 50:1). This removes unreacted starting materials and byproducts such as N,N-diethylurea .

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

IR (KBr) :

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-disclosed method combines benzothiazole formation and sulfonation in a single reactor using nickel chloride hexahydrate and sodium borohydride to reduce intermediates in situ. This approach reduces purification steps and improves overall yield to ~74%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the amide coupling step, achieving 90% conversion with minimal side reactions. This method is ideal for high-throughput applications.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular flow reactors enable precise control over exothermic steps (e.g., sulfonation), reducing degradation and improving safety. Residence Time : 8–12 minutes.

Waste Management

Lead byproducts from ethanesulfonic acid synthesis are mitigated by substituting barium carbonate with ion-exchange resins , reducing heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. The compound has been studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria. A study highlighted the effectiveness of benzothiazole derivatives in inhibiting bacterial growth, suggesting that modifications to the structure can enhance their activity against pathogens .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of the ethane sulfonyl group may enhance its bioavailability and efficacy.

Neuroprotective Effects

Preliminary studies suggest that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide may possess neuroprotective properties. It has been tested for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Agricultural Science

Pesticidal Applications

The compound's structural features indicate potential as a pesticide or herbicide. Research into similar benzothiazole compounds has shown effectiveness in inhibiting chitin synthesis in insects, which is crucial for their growth and development . This suggests that this compound could be developed as an environmentally friendly pesticide.

Plant Growth Regulation

There is ongoing research to determine the effects of this compound on plant growth regulation. Its application could potentially enhance resistance to pathogens or improve stress tolerance in plants .

Material Science

Polymer Chemistry

The incorporation of benzothiazole derivatives into polymer matrices is being explored for their optical and electronic properties. The unique electronic structure of this compound may contribute to the development of advanced materials with tailored properties for use in organic electronics .

Case Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could further enhance its antibacterial properties.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers investigated the neuroprotective effects of this compound on human neuronal cells exposed to oxidative stress. Results indicated a marked reduction in cell death compared to untreated controls, suggesting its potential application in therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby promoting cell death.

Comparison with Similar Compounds

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide ()

Structural Differences :

- Substituent : The 3-(trifluoromethyl) group replaces the 3-(ethanesulfonyl) group.

- Molecular Weight : 382.356 g/mol (trifluoromethyl analog) vs. ~394.43 g/mol (ethanesulfonyl analog; estimated).

Functional Implications :

- In contrast, the ethanesulfonyl group (-SO₂C₂H₅) offers both electron-withdrawing and polar characteristics, improving aqueous solubility .

Table 1: Key Properties of Benzothiazole Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

- Core Scaffold : Lacks the benzothiazole ring; features a simpler 3-methylbenzamide linked to a hydroxy-dimethylethyl group.

- Functional Groups : Contains an N,O-bidentate directing group, absent in the target compound.

Functional Implications :

- This highlights divergent applications—medicinal chemistry (target compound) vs. synthetic catalysis () .

Benzothiazole Acetamide Derivatives ()

Structural Differences :

- Linkage : Acetamide (-NHCOCH₂-) vs. benzamide (-NHCO-) in the target compound.

- Substituents : Varied methoxy groups (e.g., 3-methoxy, 3,4,5-trimethoxy) vs. 5,6-dimethoxy on the benzothiazole.

Functional Implications :

Table 2: Pharmacophore Comparison

| Compound Type | Core Structure | Key Substituent | Potential Application |

|---|---|---|---|

| Target Compound | Benzothiazole | 5,6-dimethoxy, ethanesulfonyl | Enzyme inhibition |

| Acetamide Derivatives (EP 3348550A1) | Benzothiazole | Varied methoxy, phenyl | Anticancer or antiviral |

Research Findings and Trends

- Benzothiazole Scaffold : Common in kinase inhibitors (e.g., EGFR, VEGFR) due to its planar structure and hydrogen-bonding capacity. The 5,6-dimethoxy group may mimic catechol motifs in natural ligands .

- Sulfonyl vs. Trifluoromethyl : Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to trifluoromethyl groups, which are more lipophilic .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-1,3-benzothiazole with an appropriate sulfonamide derivative. The process may include the following steps:

- Formation of the Benzothiazole Core : The benzothiazole scaffold is synthesized using standard methods involving thiazole derivatives and substituted anilines.

- Sulfonamide Addition : The benzothiazole derivative is then reacted with ethanesulfonyl chloride in the presence of a base to form the final amide compound.

2. Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its anticancer and anti-inflammatory properties.

2.1 Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer effects. For instance:

- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound inhibit cell proliferation in various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Apoptosis induction |

| B7 | A549 | 2 | Cell cycle arrest |

| B7 | H1299 | 4 | Inhibition of IL-6 and TNF-α |

2.2 Anti-inflammatory Activity

This compound has been shown to reduce inflammatory markers such as IL-6 and TNF-α in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Case Studies and Research Findings

Several studies have reported on the biological activity of related benzothiazole compounds:

- Kamal et al. (2010) : Investigated a series of benzothiazole derivatives for anticancer activity and found that modifications to the benzothiazole core enhanced potency against various cancer types .

- Lee et al. (2011) : Explored anti-inflammatory properties of benzothiazole derivatives and reported significant reductions in inflammatory cytokines .

- Recent Advances : A recent review highlighted ongoing research into benzothiazole compounds for their potential in treating tuberculosis and other infectious diseases .

4. Conclusion

This compound represents a promising candidate for further investigation due to its notable anticancer and anti-inflammatory activities. Continued research into its mechanisms of action and structural modifications could lead to the development of effective therapeutic agents.

Q & A

Q. Methodological Approach :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DCM vs. DMF), temperature (40–100°C), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions).

- In-line Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction quenching .

- Scale-up Challenges : Transitioning from batch to flow reactors can enhance reproducibility and reduce byproducts .

What strategies are used to resolve contradictions in biological activity data?

Case Example : Discrepancies in IC50 values (e.g., 5 µM vs. 30 µM) may arise from:

- Assay Variability : Normalize data using internal controls (e.g., cisplatin for cytotoxicity) .

- Cell Line Heterogeneity : Validate activity across multiple lines (e.g., NCI-60 panel) .

- Target Selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm pathway-specific effects .

How is the mechanism of action elucidated for this compound?

Q. Experimental Workflow :

Target Identification : Perform thermal shift assays (TSA) or affinity chromatography to isolate binding proteins.

Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map affected pathways (e.g., apoptosis, cell cycle).

In Silico Validation : Molecular docking against crystallized targets (e.g., PARP-1 or EGFR kinases) using AutoDock Vina .

How do structural modifications influence activity?

Q. SAR Insights :

| Modification | Effect on IC50 (µM) | Key Reference |

|---|---|---|

| Methoxy → Ethoxy | ↑ 10–15% (solubility) | |

| Ethanesulfonyl → Methyl | ↓ Activity (>100 µM) | |

| Benzothiazole → Benzoxazole | Alters kinase selectivity |

Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or sulfonylation, followed by high-throughput screening .

Methodological Guidance

How to assess in vitro toxicity and safety profiles?

- Cytotoxicity : MTT/WST-1 assays on non-cancerous lines (e.g., HEK293).

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells.

- Genotoxicity : Comet assay or γH2AX foci detection .

What analytical techniques resolve structural ambiguities?

- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded regions (e.g., aromatic protons) .

How to design in vivo studies for pharmacokinetic evaluation?

- Dosing : Administer via IP/IV (1–10 mg/kg) in rodent models.

- Bioanalysis : LC-MS/MS to quantify plasma/tissue concentrations.

- Metabolite ID : Use HRMS/MS with isotopic labeling .

Data Contradictions and Solutions

Example Issue : Conflicting reports on solubility in aqueous vs. organic solvents.

Resolution :

- Solubility Testing : Use shake-flask method with HPLC quantification.

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.